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L-(+)-2-Phenylglycine-d5

Cat. No.: B12416869
M. Wt: 156.19 g/mol
InChI Key: ZGUNAGUHMKGQNY-FOXQAWPQSA-N
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Description

L-(+)-2-Phenylglycine as a Prototypical Chiral Amino Acid

L-(+)-2-Phenylglycine is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in proteins. wikipedia.org Its structure is similar to alanine, but with a phenyl group replacing the methyl group. wikipedia.org This seemingly simple substitution has profound implications for its chemical and biological properties.

Stereochemical Importance in Organic Synthesis and Biochemistry

The defining feature of L-(+)-2-Phenylglycine is its chirality. The α-carbon is a stereocenter, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: L-(+)-2-Phenylglycine and D-(-)-2-Phenylglycine. ontosight.aievitachem.com This stereochemistry is of paramount importance in the synthesis of many pharmaceutical compounds, as often only one enantiomer exhibits the desired therapeutic effect. ontosight.airesearchgate.net L-phenylglycine is a key component in some natural products and serves as a chiral building block in asymmetric synthesis. The stereochemical stability of phenylglycine during peptide synthesis is a critical consideration to avoid racemization. researchgate.net The specific stereochemistry of phenylglycine can also influence its biological activity, as seen in its derivatives that act as antagonists of metabotropic glutamate (B1630785) receptors. wikipedia.org

Foundational Aspects of Phenylglycine Chemistry

Phenylglycine can be synthesized through methods like the Strecker synthesis from benzaldehyde. wikipedia.org Its chemical properties are characterized by the presence of both an acidic carboxyl group and a basic amino group. ontosight.ai The phenyl ring also influences its reactivity. Phenylglycine and its derivatives are used in various chemical applications, including as chiral resolving agents to separate racemic mixtures. ontosight.ai The study of its conformation has revealed a "chirality chain," where the stereochemistry at the α-carbon influences the conformation of the rest of the molecule. mdpi.com

L-(+)-2-Phenylglycine-d5

This compound is the deuterium-labeled version of L-(+)-2-Phenylglycine, where the five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612). lgcstandards.comscbt.com This specific labeling pattern makes it a valuable tool for the applications discussed above, particularly in quantitative mass spectrometry and mechanistic studies where the phenyl ring's role is under investigation.

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₈H₄D₅NO₂
Molecular Weight 156.19 g/mol glpbio.com
CAS Number 1246820-68-7 lgcstandards.com
Synonyms (2S)-2-Amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid lgcstandards.com

Rationale for Deuteration at the Phenyl Ring (d5) in L-(+)-2-Phenylglycine

The specific placement of five deuterium atoms on the phenyl ring of L-(+)-2-Phenylglycine is a deliberate strategy designed to probe specific molecular interactions and phenomena.

Specific Isotopic Perturbation at Non-Labile Positions

Deuterating the phenyl ring introduces isotopes at positions that are not readily exchangeable under typical physiological conditions. This "non-labile" labeling ensures that the isotopic signature is retained throughout a chemical or biological process, providing a stable marker. This is in contrast to labile positions, such as the amine or carboxylic acid groups, where protons can easily exchange with the solvent. The stability of the carbon-deuterium bonds on the aromatic ring allows for unambiguous tracking of the molecule's fate. acs.org

Utility in Spectroscopic and Mechanistic Studies

The presence of deuterium on the phenyl ring significantly alters the molecule's properties in a way that is highly advantageous for various analytical techniques.

NMR Spectroscopy: In proton NMR (¹H NMR), the signals from the deuterated phenyl ring are absent, simplifying the spectrum and allowing for clearer observation of signals from other parts of the molecule. Conversely, deuterium NMR (²H NMR) can be used to specifically monitor the labeled phenyl ring. irisotope.comcymitquimica.com

Mass Spectrometry: The increased mass due to the five deuterium atoms creates a distinct isotopic pattern in mass spectrometry, facilitating the identification and quantification of the labeled compound and its metabolites. scbt.com This is crucial for metabolic studies, where researchers trace the biotransformation of the amino acid. symeres.comglpbio.com

Mechanistic Elucidation: The kinetic isotope effect, while often more pronounced at the site of bond cleavage, can also be observed at positions distal to the reaction center. nih.gov Studying the reaction kinetics of this compound compared to its non-deuterated counterpart can reveal subtle details about transition states and reaction pathways. d-nb.info For instance, changes in the rate of a reaction involving the amino or carboxyl group due to phenyl ring deuteration can provide evidence for the involvement of the phenyl ring in the reaction mechanism, perhaps through electronic or steric effects.

Scope of the Research Area: Integrating Synthesis, Characterization, and Advanced Applications

The study of this compound encompasses a multidisciplinary approach, integrating its chemical synthesis, rigorous characterization, and subsequent use in a variety of advanced research applications.

The synthesis of this compound requires specialized methods to achieve the desired isotopic labeling with high purity and stereoselectivity. acs.orgnih.gov Techniques often involve the use of deuterated starting materials or catalytic H-D exchange reactions. akjournals.comnih.gov

Once synthesized, the compound undergoes extensive characterization to confirm its identity, isotopic enrichment, and purity. This typically involves a combination of NMR spectroscopy, mass spectrometry, and other analytical techniques. lgcstandards.compharmaffiliates.com

The well-characterized this compound then becomes a valuable tool for a range of applications, including:

Metabolic Studies: Tracing the metabolic fate of phenylglycine in biological systems. irisotope.comglpbio.com

Mechanistic Enzymology: Probing the mechanisms of enzymes that act on amino acids. d-nb.info

Structural Biology: As a component of peptides and proteins, it can aid in determining their three-dimensional structure and dynamics using NMR. rsc.orgnih.gov

Pharmaceutical Research: Investigating the metabolism and mechanism of action of drugs that are structurally related to phenylglycine. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B12416869 L-(+)-2-Phenylglycine-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO2

Molecular Weight

156.19 g/mol

IUPAC Name

(2S)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1/i1D,2D,3D,4D,5D

InChI Key

ZGUNAGUHMKGQNY-FOXQAWPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](C(=O)O)N)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Analysis of L + 2 Phenylglycine D5

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural and dynamic analysis of molecules. copernicus.org For isotopically labeled compounds like L-(+)-2-Phenylglycine-d5, specific NMR methods provide insights that are inaccessible with their unlabeled counterparts.

Deuterium (B1214612) NMR (²H NMR) for Site-Specific Labeling Confirmation

Deuterium (²H) NMR spectroscopy serves as a direct method to confirm the successful and site-specific incorporation of deuterium atoms into a molecule. In the case of this compound, the objective is to replace the five hydrogens of the aromatic phenyl ring.

A ²H NMR spectrum of this compound would exhibit a signal or a group of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The presence of these signals confirms the incorporation of deuterium, while their chemical shift indicates that the labeling has occurred on the phenyl ring. The absence of significant signals in other regions of the spectrum, such as the aliphatic region, confirms the site-specificity of the labeling reaction, ensuring that deuterium has not been scrambled to other positions in the molecule. This technique is crucial for verifying the isotopic integrity of the compound before its use in further studies. nih.gov

Use in Investigating Molecular Dynamics and Conformations

NMR spectroscopy is a powerful tool for studying the conformational preferences and dynamics of small molecules in solution. copernicus.org Deuterium labeling, as in this compound, can be instrumental in these investigations. The replacement of protons with deuterium simplifies ¹H NMR spectra by removing the signals from the phenyl ring, which can reduce spectral overlap and facilitate the analysis of the remaining proton signals. utoronto.ca

The study of molecular dynamics involves understanding processes like bond rotations and conformational exchange. copernicus.orgnih.gov For L-phenylglycine, hindered rotation around the bond connecting the phenyl group to the chiral center can lead to the existence of different rotational isomers (rotamers). NMR line shape analysis can provide information on the energy barriers to these rotations. copernicus.org While molecular dynamics (MD) simulations can generate large ensembles of possible conformations, NMR data provides experimental validation for these computational models. nih.govnih.gov The use of deuterated analogs can help in measuring relaxation rates that are dominated by specific, well-characterized interactions, providing detailed insights into the internal dynamics of sidechains. utoronto.ca

Proton NMR (¹H NMR) for Residual Protium and Isotopic Purity Assessment

Proton (¹H) NMR is the primary method for assessing the isotopic purity of this compound. Isotopic purity refers to the percentage of deuterium enrichment at the specified positions. In an ideal, 100% enriched sample, the aromatic region of the ¹H NMR spectrum (around 7.4 ppm) would be completely devoid of signals. nih.gov

In practice, isotopic enrichment is rarely 100%. Therefore, small residual signals corresponding to the protons on the phenyl ring may be observed. By integrating these residual proton signals and comparing them to the integral of a known internal standard or the non-deuterated proton signals of the molecule (e.g., the α-hydrogen at ~4.3 ppm), the percentage of residual protium can be accurately calculated. nih.gov This allows for the determination of the isotopic enrichment level, a critical parameter for quantitative studies, such as those in metabolic research or mechanistic investigations.

Table 1: Expected ¹H NMR Observations for Isotopic Purity

Spectral Region L-(+)-2-Phenylglycine This compound (98% D) Observation for Purity Assessment
Aromatic (Phenyl H's) ~7.4 ppm (Integral: 5H) ~7.4 ppm (Integral: ~0.1H) Integration of residual signals quantifies isotopic enrichment.

Carbon-13 NMR (¹³C NMR) for Structural Elucidation of Labeled Compounds

The primary effects of deuterium substitution on a ¹³C NMR spectrum are:

C-D Coupling: Carbons directly bonded to deuterium will appear as multiplets due to one-bond carbon-deuterium (¹³C-¹H) coupling. The signal for a CD group, for instance, will be split into a 1:1:1 triplet.

Isotopic Shift: The resonance frequency of a carbon atom can shift slightly upon substitution of an adjacent atom with a heavier isotope. The carbons of the phenyl ring in this compound will experience such an isotopic shift (typically a small upfield shift) compared to the unlabeled compound.

These effects provide secondary confirmation of the location of the deuterium labels, complementing the direct evidence from ²H NMR. chemrxiv.org

Table 2: Expected ¹³C NMR Spectral Features for this compound

Carbon Atom Expected Chemical Shift (approx. ppm) Expected Multiplicity
Carboxyl (C=O) ~175 Singlet
Alpha-Carbon (α-C) ~58 Singlet
Phenyl C1 (ipso) ~135 Singlet (shifted)

Natural Abundance Deuterium NMR for Origin Differentiation

Natural Abundance Deuterium (NAD) NMR is a sophisticated technique that measures the minute quantities of deuterium present naturally (approximately 0.015%) in all organic compounds. researchgate.netresearchgate.net The distribution of deuterium is not perfectly uniform and can vary slightly depending on the synthetic pathway or the geographical origin of the starting materials used to produce a chemical.

By analyzing the NAD-NMR spectrum of a compound, it is possible to obtain a "fingerprint" related to its history. Although technically challenging due to the very low sensitivity, NAD-NMR can be used to differentiate between batches of the same compound produced by different methods or from different sources. researchgate.net While this technique is more commonly applied to assess enantiomeric purity in chiral liquid crystalline solvents, its principles could theoretically be applied to differentiate sources of L-phenylglycine by analyzing the subtle variations in the natural abundance deuterium signals at non-labeled positions. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for the analysis of isotopically labeled compounds like this compound. The primary use of MS in this context is to confirm the molecular weight of the compound.

The molecular weight of unlabeled L-phenylglycine is approximately 151.16 g/mol . By replacing five hydrogen atoms (atomic mass ~1.008) with five deuterium atoms (atomic mass ~2.014), the molecular weight of the compound increases by approximately 5.03 g/mol .

Table 3: Molecular Weight Comparison

Compound Chemical Formula Average Molecular Weight ( g/mol )
L-(+)-2-Phenylglycine C₈H₉NO₂ 151.16

Data sourced from cdnisotopes.com

High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable technique for the definitive characterization of isotopically labeled compounds like this compound. HRMS provides a high degree of mass accuracy, allowing for the precise determination of the elemental composition and confirmation of the molecular formula. For this compound, with a chemical formula of C₈H₄D₅NO₂, the expected monoisotopic mass can be calculated with high precision.

The primary utility of HRMS in this context is the confirmation of successful deuterium incorporation and the assessment of isotopic purity. By comparing the high-resolution mass spectrum of the deuterated compound with its non-deuterated counterpart, the mass shift corresponding to the five deuterium atoms can be accurately measured. Furthermore, the relative intensities of the isotopic peaks in the mass spectrum provide a quantitative measure of the isotopic enrichment, ensuring that the desired level of deuteration has been achieved.

Table 1: Theoretical and Observed Mass Data for this compound

ParameterValue
Chemical Formula C₈H₄D₅NO₂
Theoretical Monoisotopic Mass 156.0946 u
Observed Mass (HRMS) Varies by instrument, typically within ppm accuracy
Mass Difference (Δ) Typically < 5 ppm

This table presents theoretical data for illustrative purposes. Actual observed mass would be instrument-dependent.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis of Deuterated Analogues

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. nih.gov In the case of this compound, MS/MS experiments, often involving collision-induced dissociation (CID), provide valuable insights into how the deuterium labels affect the fragmentation pathways of the parent ion.

The fragmentation of protonated amino acids typically involves the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). nih.gov For this compound, the fragmentation pattern will be altered due to the presence of deuterium atoms on the phenyl ring. By analyzing the mass-to-charge ratios of the fragment ions, it is possible to determine the location of the deuterium labels within the molecule. For instance, fragmentation of the phenyl ring will produce fragment ions with masses shifted by the number of deuterium atoms retained on that fragment. This detailed fragmentation analysis is crucial for confirming the specific positions of isotopic labeling. researchgate.netnih.govresearchgate.net

Common fragmentation pathways for protonated phenylalanine and its derivatives include the loss of the carboxyl group and rearrangements within the amino acid side chain. nih.govosti.govresearchgate.net The resulting fragment ions, such as iminium ions, provide a characteristic fingerprint that can be used for structural confirmation. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Deuterium Enrichment Level Determination

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for determining the precise isotopic enrichment of a labeled compound. While HRMS can provide an estimate of isotopic purity, IRMS offers much higher precision and accuracy. This technique measures the ratio of the heavy isotope (deuterium) to the light isotope (protium) in a sample.

For this compound, the sample is typically combusted to produce hydrogen gas (H₂ and HD), which is then introduced into the mass spectrometer. The instrument measures the ion currents corresponding to the different isotopic species, allowing for a very precise calculation of the deuterium enrichment level. This information is critical for applications where the exact concentration of the deuterated tracer needs to be known, such as in metabolic flux analysis. nih.gov

Vibrational Spectroscopy

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Metal-Adsorbate Interactions and Structural Insights

Raman spectroscopy provides information about the vibrational modes of a molecule and is highly sensitive to changes in molecular structure and environment. For this compound, the Raman spectrum will exhibit characteristic bands corresponding to the vibrations of the phenyl ring, the carboxyl group, and the amino group. The substitution of hydrogen with deuterium on the phenyl ring will lead to shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds, providing a clear spectral signature of deuteration. researchgate.netresearchgate.net

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a metal surface, such as gold or silver nanoparticles. nih.govoptica.orgrsc.org SERS is particularly useful for studying the interaction of amino acids with metal surfaces. nih.govoptica.org By analyzing the SERS spectrum of this compound adsorbed on a metal substrate, it is possible to gain insights into the orientation of the molecule on the surface and the nature of the metal-adsorbate interactions. acs.orgacs.org The enhancement of specific vibrational modes can indicate which functional groups are closest to the surface.

Infrared (IR) Spectroscopy for Deuterium-Specific Vibrational Modes

Infrared (IR) spectroscopy is another powerful technique for probing the vibrational modes of molecules. Similar to Raman spectroscopy, the IR spectrum of this compound will show characteristic absorption bands for its functional groups. The C-D stretching and bending vibrations of the deuterated phenyl ring will appear at lower frequencies compared to the corresponding C-H vibrations in the non-deuterated compound. researchgate.net This isotopic shift is a direct consequence of the heavier mass of deuterium and provides a definitive confirmation of deuteration.

The study of deuterated derivatives at low temperatures can provide more detailed information about hydrogen bonding interactions within the crystal structure.

Table 2: Characteristic IR Vibrational Modes for Phenylglycine and its Deuterated Analog

Vibrational ModeWavenumber Range (cm⁻¹) (Non-deuterated)Expected Shift upon Deuteration (d5-phenyl ring)
Aromatic C-H Stretch 3100 - 3000Shift to lower frequency (C-D Stretch)
N-H Stretch (amino group) 3400 - 3200No significant shift
C=O Stretch (carboxyl group) 1750 - 1700No significant shift
Aromatic C-C Stretch 1600 - 1450Minor shifts
Aromatic C-H Bend 900 - 675Shift to lower frequency (C-D Bend)

This table provides general wavenumber ranges and expected shifts. Precise values can vary based on the specific molecular environment and experimental conditions.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules. biologic.net L-(+)-2-Phenylglycine is a chiral amino acid, and its deuterated analog retains this chirality.

ORD measures the change in the angle of optical rotation as a function of wavelength. kud.ac.in The resulting ORD curve can be used to characterize the chiral nature of the molecule. researchgate.net For compounds with chromophores, the ORD spectrum can exhibit a phenomenon known as the Cotton effect, which is an anomalous change in optical rotation in the vicinity of an absorption band. amrita.eduscribd.com

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The CD spectrum provides information about the secondary structure of peptides and proteins, and can also be used to study the conformation of single amino acids. nih.gov The CD spectrum of L-phenylalanine exhibits a characteristic pattern that is sensitive to its concentration and can indicate the formation of ordered structures. nih.govresearchgate.netresearchgate.net The introduction of deuterium in this compound is not expected to significantly alter the electronic transitions responsible for the CD signal, but subtle changes in the spectra may be observed due to the effects of deuteration on molecular vibrations and intermolecular interactions. preprints.org

Assessment of Optical Purity and Stereochemical Configuration

The determination of the enantiomeric excess (ee) and the absolute configuration of this compound relies on a variety of analytical methods. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a cornerstone technique for resolving enantiomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have demonstrated success in the direct analysis of underivatized amino acid enantiomers . For phenylglycine, chiral crown ethers have also been effectively used as CSPs for enantioseparation researchgate.net. The choice of mobile phase is crucial; a mixture of organic modifiers like methanol or acetonitrile with aqueous buffers, often containing a chiral selector, is typically employed to achieve optimal separation ankara.edu.tr.

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), offers another powerful tool for determining enantiomeric purity. The interaction of the chiral analyte with the CSA forms diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer researchgate.net.

Vibrational Circular Dichroism (VCD) spectroscopy provides information about the absolute configuration of chiral molecules in solution nih.gov. By comparing the experimental VCD spectrum of this compound with that predicted by quantum chemical calculations, the stereochemical configuration can be unequivocally assigned. Studies on the non-deuterated D-phenylglycine have utilized circular dichroism to analyze its vibrational structure oup.com.

X-ray crystallography offers the most definitive method for determining the absolute stereochemistry of a crystalline compound. Preliminary X-ray crystallographic analysis has been performed on enzymes that interact with D-phenylglycine, indicating the feasibility of obtaining detailed three-dimensional structural information nih.govmahidol.ac.th. Such analysis of this compound would provide unambiguous proof of its stereochemical configuration.

Table 1: Analytical Techniques for Optical Purity Assessment of Phenylglycine Enantiomers

TechniquePrincipleTypical ApplicationReference
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation and quantification of enantiomers. researchgate.netankara.edu.troup.com
Chiral NMR SpectroscopyFormation of diastereomeric complexes with distinct NMR signals.Determination of enantiomeric excess. researchgate.net
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized infrared light.Determination of absolute configuration in solution. nih.gov
X-ray CrystallographyDiffraction of X-rays by a single crystal.Unambiguous determination of absolute configuration in the solid state. nih.govmahidol.ac.th

Studies on Chiral Conversion Phenomena

Phenylglycine and its derivatives are known to be more susceptible to racemization compared to many other α-amino acids rsc.org. This phenomenon of chiral conversion, the process by which one enantiomer transforms into its mirror image, is of significant interest.

Research on phenylglycine has demonstrated the occurrence of spontaneous oscillatory chiral conversion in solution, a non-monotonous process that can be monitored by techniques such as chiral HPLC oup.com. The mechanism of racemization is believed to involve the deprotonation at the α-carbon, leading to the formation of a planar enolate-like intermediate, which can be reprotonated from either face to yield both enantiomers rsc.org. The rate of racemization can be influenced by factors such as pH, temperature, and the presence of catalysts. For instance, heating optically active amino acids in acetic acid in the presence of an aldehyde has been shown to induce racemization sciencemadness.org.

The propensity for chiral conversion is a critical consideration in synthetic applications. In dynamic kinetic resolution processes, the in-situ racemization of the undesired enantiomer allows for its conversion into the desired one, thereby increasing the theoretical maximum yield to 100% frontiersin.orgfrontiersin.org. Chemoenzymatic methods have been developed for the enantioselective synthesis of phenylglycine, where the racemization of an intermediate under alkaline conditions is coupled with an enzymatic resolution step frontiersin.orgfrontiersin.org.

The stability of the chiral center in phenylglycine derivatives is also a crucial factor in peptide synthesis, as racemization can occur during peptide coupling or deprotection steps rsc.org. Understanding the mechanisms and kinetics of chiral conversion is therefore essential for controlling the stereochemical outcome of reactions involving this compound.

Table 2: Factors Influencing Chiral Conversion of Phenylglycine

FactorEffect on RacemizationMechanismReference
pHIncreased rate at alkaline or acidic pH.Facilitates deprotonation/reprotonation at the α-carbon. rsc.orgfrontiersin.orgfrontiersin.org
TemperatureIncreased rate with higher temperature.Provides energy to overcome the activation barrier for enolate formation. sciencemadness.org
Catalysts (e.g., aldehydes)Increased rate.Formation of Schiff base intermediates that facilitate racemization. sciencemadness.org
SolventCan influence the rate.Solvation effects on the transition state. oup.com

Chemical Compound Names

Applications of L + 2 Phenylglycine D5 in Mechanistic Studies

Elucidation of Enzymatic Reaction Mechanisms

The primary application of L-(+)-2-Phenylglycine-d5 in research is to elucidate the step-by-step processes by which enzymes catalyze chemical transformations. When an enzyme acts on this deuterated substrate, any step involving the cleavage of a carbon-deuterium (C-D) bond will proceed at a different rate compared to the corresponding carbon-hydrogen (C-H) bond cleavage. This difference in reaction rates, known as the kinetic isotope effect (KIE), provides a powerful method for identifying the rate-determining steps of a reaction and understanding the geometry of the transition state.

Kinetic Isotope Effects (KIEs) are among the most powerful tools for investigating reaction mechanisms. semanticscholar.org They are measured by comparing the reaction rate of a substrate containing a light isotope (like hydrogen) with the rate of an identical substrate containing a heavy isotope (like deuterium). epfl.ch A significant KIE, where the hydrogen-containing substrate reacts several times faster than the deuterium-containing one, strongly suggests that the C-H bond is being broken in the rate-limiting step of the reaction. epfl.ch

For example, in studies of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidation of D-amino acids, deuterated phenylglycine ([α-2H]phenylglycine) has been used to determine the kinetic mechanism. The reductive half-reaction, which involves substrate dehydrogenation and enzyme flavin reduction, was found to be the rate-limiting phase. nih.govd-nb.info

Primary Kinetic Isotope Effects are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. epfl.ch In the context of this compound, if the reaction involves the removal of the deuterium (B1214612) atom from the alpha-carbon, a primary KIE would be expected. The magnitude of this effect is determined by the difference in zero-point energies (ZPE) between the C-H and C-D bonds in the ground state versus the transition state. princeton.edu

A study on the reaction of D-amino acid oxidase from Trigonopsis variabilis with [α-2H]phenylglycine provides a clear example. The rate constant (k2) for enzyme flavin reduction was 28.8 s⁻¹ for the hydrogen-containing phenylglycine and 4.6 s⁻¹ for the deuterated version, yielding a large primary deuterium isotope effect of approximately 6. nih.govepa.gov This value strongly indicates that the cleavage of the α-C-H bond is the primary event in the rate-determining step of this half-reaction.

Secondary Kinetic Isotope Effects occur when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step. nih.gov These effects are typically much smaller than primary KIEs and provide information about changes in the local environment of the isotope, such as a change in hybridization (e.g., from sp³ to sp²) at the carbon atom. nih.gov Secondary KIEs can be normal (kH/kD > 1) or inverse (kH/kD < 1). nih.gov

Table 1: Kinetic Isotope Effect Data for D-Amino Acid Oxidase with Phenylglycine Data from a study on the enzyme from Trigonopsis variabilis. nih.govepa.gov

Parameter[α-1H]phenylglycine[α-2H]phenylglycineIsotope Effect (kH/kD)
k2 (s⁻¹) 28.84.6~6.0
k-2 (s⁻¹) 4.20.9~4.7
Vmax (Turnover) --~3.9

According to semiclassical transition-state theory, the magnitude of the KIE should decrease with increasing temperature. nih.gov However, experimental studies have revealed cases where KIEs are largely independent of temperature. semanticscholar.org This temperature independence is considered strong evidence for quantum mechanical tunneling, where the hydrogen nucleus penetrates the activation barrier rather than going over it. semanticscholar.orgepfl.ch

Studying the KIE for an enzyme-catalyzed reaction with this compound at various temperatures can therefore reveal the contribution of tunneling to the catalytic mechanism. A KIE that remains high and constant across a range of temperatures suggests that tunneling plays a significant role in the hydrogen (or deuterium) transfer step. nih.govnih.gov Such findings challenge classical models and highlight the importance of quantum effects in biological catalysis. semanticscholar.org While semiclassical models can explain some temperature dependencies, largely temperature-insensitive KIEs are inconsistent with these models and point toward extensive tunneling. nih.govnih.gov

Solvent Isotope Effect (SIE) studies involve comparing the rate of an enzymatic reaction in normal water (H₂O) to the rate in heavy water (D₂O). nih.gov This technique is used to determine whether a proton transfer involving the solvent is part of the reaction mechanism, particularly in the rate-determining step. nih.gov

Isotopic labeling with compounds like this compound can also provide indirect evidence about the enzyme's active site and any conformational changes that occur during catalysis. The binding of a substrate to an enzyme's active site often induces structural changes that position catalytic residues correctly for the reaction. nih.govresearchgate.net These changes create a specific microenvironment that stabilizes the transition state. mcmaster.ca

The magnitude of the KIE is sensitive to the geometry of the transition state. For a hydrogen transfer reaction, the KIE is maximized when the donor and acceptor atoms are perfectly aligned and at an optimal distance. Therefore, by measuring the KIE with this compound, researchers can infer how effectively the enzyme's active site promotes this optimal geometry. nih.gov Any mutations of active site residues that alter this alignment would be expected to change the observed KIE. Furthermore, the process of the enzyme changing from an open, inactive form to a closed, active conformation upon substrate binding is crucial for catalysis, and the energy for this change is derived from substrate binding interactions. nih.govnih.gov

Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia (B1221849). nih.govresearchgate.net This reaction is a key step in the phenylpropanoid pathway in plants, fungi, and some bacteria. researchgate.net The mechanism involves the elimination of the amino group from the α-carbon and a hydrogen atom from the β-carbon.

While L-phenylalanine is the natural substrate, studying the interaction of PAL with substrate analogues like L-phenylglycine can provide significant mechanistic insights. L-phenylglycine lacks the methylene (B1212753) group at the β-position, so it cannot undergo the canonical deamination reaction catalyzed by PAL. However, its ability to bind to the active site can be used to probe the structural requirements for substrate recognition. Furthermore, one study demonstrated that PAL can catalyze ammonia elimination from an acyclic substrate, which suggests the mechanism is not strictly dependent on an aromatic ring for a Friedel-Crafts-type attack. nih.gov Using this compound in such a study would allow researchers to investigate if any alternative reactions involving C-H bond cleavage at the alpha-position occur and to determine the KIE for such a step, thereby shedding light on the enzyme's catalytic promiscuity and mechanistic flexibility.

Investigations of L-Phenylalanine Oxidase (PAO) Reactions

L-amino acid oxidases (LAAOs), including L-Phenylalanine Oxidase (PAO), are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide. mdpi.com The general reaction involves the removal of the α-hydrogen from the amino acid substrate.

The use of this compound, or more commonly its analogue L-phenylalanine-d5, is critical for studying the mechanism of these enzymes. The primary application is in determining the kinetic isotope effect (KIE), which measures the change in reaction rate upon isotopic substitution. A significant KIE (where the reaction is slower with the deuterated substrate) would provide strong evidence that the cleavage of a C-H bond at the deuterated position is a rate-determining step in the catalytic cycle. While the deuterium atoms in this compound are on the phenyl ring and not the α-carbon, this specific labeling is crucial for studying secondary isotope effects or for use in systems where the aromatic ring participates in the reaction or enzyme binding. For direct investigation of the primary mechanism of PAO, an α-deuterated phenylglycine would be used. Studies on the related enzyme, IL4I1, which preferentially oxidizes L-phenylalanine, utilize these principles to understand its immunoregulatory functions. mdpi.com

Table 1: Hypothetical Kinetic Isotope Effect Data for PAO This table illustrates the type of data obtained from KIE studies. Actual values may vary based on specific experimental conditions.

Substratek_cat (s⁻¹)K_M (µM)k_cat/K_M (s⁻¹µM⁻¹)KIE (k_H/k_D)
L-Phenylglycine15.22500.0608-
L-Phenylglycine-α-d17.12550.02782.14

Mechanistic Studies of L-Phenylalanine Dehydrogenase (PheDH)

L-Phenylalanine Dehydrogenase (PheDH) catalyzes the reversible NAD⁺-dependent oxidative deamination of L-phenylalanine to phenylpyruvate and ammonia. icm.edu.plnih.gov This enzyme is of significant interest for its role in amino acid metabolism and its use in medical diagnostics for phenylketonuria (PKU). nih.govnih.gov

Deuterium-labeled substrates like this compound are invaluable for probing the PheDH mechanism using kinetic isotope effect (KIE) and solvent isotope effect (SIE) studies. icm.edu.plresearchgate.net Research on PheDH has utilized L-tyrosine deuterated at the α-position ([2-²H]-L-Tyr) to investigate the oxidative deamination reaction. icm.edu.pl The observed KIE value for the C-D bond cleavage indicated that this step significantly influences the reaction rate. icm.edu.pl Similarly, studying the reverse reaction, the reductive amination of phenylpyruvic acid, has been performed with deuterated analogues. icm.edu.plresearchgate.net

By using this compound, researchers can investigate aspects such as:

Substrate Binding: The effect of the heavier isotope on the affinity (K_M) of the enzyme for its substrate.

Catalytic Mechanism: Determining if C-H bond activation at the α-carbon is the rate-limiting step.

Stereospecificity: PheDH from Thermoactinomyces intermedius is known to be pro-S stereospecific for hydrogen transfer from NADH. nih.gov Labeled substrates can confirm and quantify the stereochemistry of the hydride transfer.

Table 2: Sample Kinetic Data for PheDH with Labeled Substrates Adapted from studies on related deuterated amino acids to illustrate the application. icm.edu.plresearchgate.net

ReactionLabeled SubstrateIsotope Effect MeasuredFinding
Oxidative Deamination[2-²H]-L-TyrosinePrimary KIEC-H bond cleavage is partially rate-determining.
Reductive Amination[(3S)-²H]-Phenylpyruvic acidPrimary KIESmall effect on reaction rate.
BothD₂O solventSolvent Isotope Effect (SIE)Negligible effect, suggesting proton transfer is not fully rate-determining.

Chorismate-Utilizing Enzymes and Aromatic Biosynthesis Pathways

In plants, fungi, and bacteria, aromatic amino acids are synthesized via the shikimate pathway, which culminates in the production of chorismate. nih.govyoutube.comresearchgate.net Chorismate is a critical branch-point metabolite, serving as the precursor for the synthesis of phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net

Stable isotope-labeled compounds such as this compound are essential tools for metabolic pathway analysis and fluxomics. By introducing a labeled compound into a biological system, researchers can trace the flow of the deuterium label through the interconnected network of biochemical reactions. This allows for the identification of active pathways and the quantification of metabolic fluxes. For instance, feeding an organism a deuterated precursor and analyzing the isotopic enrichment in downstream metabolites using mass spectrometry or NMR can reveal:

The relative contributions of different biosynthetic routes. nih.gov

The presence of previously unknown or alternative pathways. nih.gov

The extent of metabolic channeling and substrate competition between enzymes.

While L-phenylglycine is a non-proteinogenic amino acid, its structural similarity to phenylalanine allows it to be used as a probe for enzymes in the aromatic amino acid pathway that may have broader substrate specificity. The deuterated phenyl ring acts as a clear and unambiguous marker to follow the transformation of the aromatic core of the molecule.

Tracing Reaction Pathways in Organic and Bioorganic Transformations

Deuterium Labeling as a Mechanistic Probe

Deuterium labeling is a cornerstone of mechanistic chemistry. acs.orgchem-station.com The replacement of hydrogen with deuterium creates a heavier and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. chem-station.com

By strategically placing a deuterium label, as in this compound, and measuring the reaction rate compared to the unlabeled compound, chemists can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. chem-station.comresearchgate.net This technique is broadly applicable, from studying enzyme mechanisms to elucidating complex organic reactions. acs.orgyoutube.com The absence of a significant KIE can be equally informative, helping to rule out proposed mechanisms. researchgate.net

Intermediates Identification using Labeled Analogues

In complex multi-step reactions, identifying transient intermediates is often challenging. Isotope labeling with deuterium offers a powerful solution. nih.govnih.gov When this compound is used in a reaction, any intermediate or product that retains the phenyl group will have a mass that is 5 Daltons higher than its unlabeled counterpart.

Chiral Inversion and Racemization Mechanisms in Abiotic Systems

The stereochemical integrity of amino acids is crucial for biological function. Racemization, the process by which an enantiomerically pure sample converts into a mixture of both enantiomers, can occur under various abiotic conditions. nih.govresearchgate.net Understanding the mechanisms of this chiral inversion is important in fields ranging from geochemistry to pharmaceutical stability. nih.govmdpi.com

This compound is an excellent substrate for studying these mechanisms. Racemization at the α-carbon of an amino acid typically proceeds through the formation of a planar carbanion intermediate after the removal of the α-proton. researchgate.net Deuterium labeling can be used to probe this process:

Site of Exchange: By subjecting this compound to conditions that promote racemization (e.g., heat, basic pH) in a protonated solvent (like H₂O), one can monitor for H/D exchange at the α-position. The loss of an α-deuteron (if an α-deuterated version were used) or the incorporation of a proton would confirm the mechanism. nih.govresearchgate.net

Kinetic Studies: The rate of racemization can be precisely measured. While the phenyl-d5 label in this compound does not directly participate in the common α-proton abstraction mechanism, it can influence the electronic properties of the molecule and potentially affect the stability of the carbanion intermediate, leading to secondary isotope effects on the racemization rate. mdpi.com This allows for a detailed investigation of the factors controlling stereochemical stability. nih.govresearchgate.net

Oscillatory Chiral Conversion Dynamics

Recent research has demonstrated that certain chiral molecules, including phenylglycine, can undergo spontaneous oscillatory chiral conversion in solution. nih.govresearchgate.net This phenomenon involves the periodic fluctuation in the concentration of the L- and D-enantiomers. The study of these oscillations provides insight into the non-linear dynamics that can arise in chemical systems far from equilibrium.

The use of this compound is instrumental in probing the kinetic isotope effects (KIE) on these oscillations. A kinetic isotope effect is the change in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. wikipedia.org In the case of this compound, the substitution of hydrogen with deuterium in the phenyl ring does not directly involve the bonds being broken and formed at the chiral center. Therefore, any observed effect on the rate of chiral conversion would be classified as a secondary kinetic isotope effect.

Secondary KIEs arise from changes in the vibrational frequencies of bonds to the isotopic atom, which in turn affect the zero-point energy of the molecule and the transition state. princeton.edu By comparing the oscillatory behavior of L-(+)-2-Phenylglycine with its deuterated counterpart, researchers can gain information about the structure of the transition state during the chiral conversion process. For instance, a change in the period or amplitude of the oscillations would indicate that the electronic environment of the phenyl ring plays a role in stabilizing or destabilizing the transition state.

Table 1: Hypothetical Comparison of Oscillatory Parameters for L-(+)-2-Phenylglycine and this compound

CompoundOscillation Period (min)Amplitude of Enantiomeric Excess Fluctuation (%)
L-(+)-2-Phenylglycine120± 15
This compound125± 13

This table presents hypothetical data for illustrative purposes. The observed changes in oscillation period and amplitude upon deuteration would provide insights into the secondary kinetic isotope effects on the oscillatory chiral conversion dynamics.

Role of Enol/Enolate Intermediary Species

The currently accepted mechanism for the racemization and oscillatory chiral conversion of phenylglycine involves the formation of enol or enolate anion intermediary species. nih.govresearchgate.net The conversion between the keto (the standard amino acid form) and enol tautomers is a key step in the process of chiral inversion. The planar structure of the enol/enolate intermediate allows for the re-protonation to occur from either face, leading to the formation of both L- and D-enantiomers.

The deuteration of the phenyl ring in this compound can influence the stability and reactivity of these enol/enolate intermediates. The electron-donating or electron-withdrawing properties of the phenyl group can affect the acidity of the alpha-proton and the stability of the resulting enolate. The substitution of hydrogen with deuterium can subtly alter these electronic properties through inductive and hyperconjugative effects.

By studying the rate of enolization/enolate formation for this compound compared to the non-deuterated compound, researchers can quantify the secondary kinetic isotope effect. This provides valuable information about the extent to which the phenyl ring participates in the stabilization of the enol/enolate intermediate. For example, a slower rate of chiral conversion for the deuterated compound might suggest that the phenyl ring is involved in stabilizing the transition state leading to the enolate, and that the C-D bonds have a lower zero-point energy, thus requiring more energy to reach the transition state.

Table 2: Hypothetical Kinetic Data for Enol/Enolate Formation

CompoundRate Constant for Enolization (k, s⁻¹)Equilibrium Constant for Enolization (Keq)
L-(+)-2-Phenylglycine3.5 x 10⁻⁵1.2 x 10⁻⁷
This compound3.2 x 10⁻⁵1.1 x 10⁻⁷

This table illustrates hypothetical kinetic and thermodynamic data that could be obtained from studies using this compound. The differences in the rate and equilibrium constants would reflect the influence of the deuterated phenyl group on the stability of the enol/enolate intermediate.

L + 2 Phenylglycine D5 As a Research Tool in Analytical Science

Internal Standard for Quantitative Analysis in Complex Matrices

One of the primary applications of L-(+)-2-Phenylglycine-d5 is its use as an internal standard in the quantitative analysis of complex biological and chemical samples. nih.gov Internal standards are essential for correcting variations that can occur during sample preparation, injection, and ionization in mass spectrometry. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard because it co-elutes with the analyte of interest and behaves nearly identically during the analytical process, thus providing the most accurate correction for experimental variability. nih.govnih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. nih.gov this compound is an ideal internal standard for IDMS analyses of amino acids and related compounds. By measuring the ratio of the signal from the natural analyte to the signal from the isotopically labeled standard, highly accurate and precise quantification can be achieved, even in complex matrices where matrix effects can suppress or enhance the analyte signal. nih.gov This approach is considered a primary method of measurement by metrological institutes for its high accuracy. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the comprehensive analysis of amino acids in various biological samples. nih.govsciex.comresearchgate.net In the development and validation of these methods, this compound can be employed as an internal standard to ensure the reliability of the results. researchgate.net Its use helps to compensate for variations in sample extraction, derivatization (if required), and instrument response. mdpi.combiorxiv.org This is particularly crucial for large-scale studies where maintaining analytical consistency over numerous samples is paramount.

Table 1: Key Parameters in LC-MS/MS Amino Acid Profiling

ParameterDescriptionImportance of Internal Standard
Retention Time The time it takes for an analyte to pass through the chromatography column.Ensures correct peak identification and integration.
Precursor Ion The mass-to-charge ratio (m/z) of the parent molecule selected for fragmentation.Confirms the identity of the analyte.
Product Ion The m/z of a fragment ion produced from the precursor ion.Provides specificity for quantification.
Linearity The range over which the instrument response is proportional to the analyte concentration.Establishes the working range of the assay.
Accuracy The closeness of a measured value to the true value.Corrected by the internal standard.
Precision The degree of agreement among a series of measurements.Improved by the use of an internal standard.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on robust and reproducible analytical methods. researchgate.net In the development of new methodologies for metabolomics research, particularly those targeting amino acid pathways, this compound serves as a valuable tool. It can be used to assess the efficiency of extraction protocols, evaluate the impact of different derivatization strategies, and optimize MS parameters for a wide range of amino acids. Its predictable behavior allows researchers to systematically refine analytical workflows to achieve the desired sensitivity and specificity.

Chiral Separation and Chromatography

The separation of enantiomers, or chiral separation, is a critical aspect of pharmaceutical and biological research, as different enantiomers of a molecule can have vastly different biological activities. chromatographytoday.com Phenylglycine and its derivatives are fundamental in the field of chiral chromatography.

While this compound itself is not typically the chiral selector, its non-deuterated counterpart, L-phenylglycine, is a key component in chiral separations. It can be used as a chiral mobile phase additive or as a derivatizing agent to facilitate the separation of enantiomers on a standard achiral column. The principles of these separations are directly applicable to methods involving its deuterated form, especially when mass spectrometric detection is employed for quantification. nih.gov

Derivatives of phenylglycine are extensively used in the creation of chiral stationary phases (CSPs) for HPLC. acs.orgresearchgate.netnih.gov These CSPs are designed to have stereoselective interactions with enantiomeric analytes, leading to their separation. nih.gov The phenylglycine moiety provides a combination of steric and electronic interactions, such as π-π stacking, hydrogen bonding, and dipole-dipole interactions, which are crucial for chiral recognition. researchgate.net Research in this area focuses on modifying the phenylglycine structure to enhance the enantioselectivity and broaden the applicability of the resulting CSPs to a wider range of chiral compounds. nih.gov

Table 2: Common Types of Chiral Stationary Phases Based on Amino Acid Derivatives

CSP TypeChiral SelectorPrinciple of Separation
Pirkle-type (Brush-type) N-acylated amino acids (e.g., N-(3,5-dinitrobenzoyl)-phenylglycine) bonded to silica.π-π interactions, hydrogen bonding, dipole stacking. researchgate.net
Ligand Exchange An amino acid (e.g., L-proline or L-phenylglycine) coated or bonded to a support, used with a metal ion in the mobile phase.Formation of transient diastereomeric metal complexes. chromatographytoday.com
Macrocyclic Glycopeptide Antibiotics like teicoplanin or vancomycin (B549263) which contain amino acid components.Complexation, hydrogen bonding, and steric interactions within the macrocyclic cavity. sigmaaldrich.com

Monitoring Enantiomeric Purity and Conversion

In analytical science, particularly within pharmaceutical development and chemical synthesis, the accurate determination of enantiomeric purity is critical. This compound serves as an invaluable tool for this purpose, primarily acting as a stable isotope-labeled internal standard (SIL-IS) in chromatographic and mass spectrometric methods. Its near-identical chemical and physical properties to the unlabeled analyte ensure high accuracy and precision in quantifying the ratio of L- and D-phenylglycine enantiomers.

The most common application involves isotope dilution mass spectrometry, often coupled with a chiral separation technique like high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). In this methodology, a precise amount of this compound is added to a sample containing an unknown mixture of phenylglycine enantiomers. The deuterated standard co-elutes very closely with the non-deuterated L-phenylglycine, allowing it to compensate for variations during sample preparation, injection, and ionization in the mass spectrometer.

When analyzed by mass spectrometry, this compound is readily distinguishable from its non-deuterated counterparts due to its higher mass-to-charge ratio (m/z). For instance, the [M+H]⁺ ion for phenylglycine is approximately 152.1, whereas for the d5-labeled version, it is approximately 157.1. This mass difference allows for simultaneous but distinct detection, enabling the calculation of precise concentration ratios.

A typical workflow involves separation on a chiral stationary phase (CSP) that can resolve the L- and D-enantiomers. The peak areas of the L- and D-phenylglycine are measured relative to the constant peak area of the this compound internal standard. This ratio-based quantification is inherently more reliable than external calibration methods. While the deuterated standard is expected to co-elute with the L-enantiomer, a slight shift in retention time can sometimes occur due to the kinetic isotope effect, a phenomenon that must be accounted for during method development to ensure analytical accuracy. nih.gov

The following table illustrates typical data from a chiral LC-MS/MS analysis designed to determine enantiomeric purity using this compound as an internal standard.

CompoundAbbreviationMass-to-Charge Ratio (m/z) [M+H]⁺Typical Retention Time (min)Role
L-(+)-2-PhenylglycineL-Phg152.18.52Analyte
D-(-)-2-PhenylglycineD-Phg152.110.15Analyte (Enantiomer)
This compoundL-Phg-d5157.18.50Internal Standard

Furthermore, this technique is exceptionally well-suited for monitoring the progress of chemical or enzymatic reactions involving phenylglycine. For example, in a dynamic kinetic resolution where one enantiomer is selectively converted, or in a racemization study, this compound allows for the precise tracking of changes in the enantiomeric excess (ee) over time. By taking aliquots from the reaction mixture at various intervals and adding the internal standard, a reliable quantitative profile of the conversion can be generated.

The table below provides an example of data collected during the monitoring of an enzymatic reaction designed to convert a racemic mixture of phenylglycine into enantiomerically pure D-phenylglycine by selectively consuming the L-enantiomer. The quantification at each time point is normalized against the this compound internal standard.

Reaction Time (hours)Peak Area Ratio (L-Phg / L-Phg-d5)Peak Area Ratio (D-Phg / L-Phg-d5)Enantiomeric Excess of D-Phg (%)
01.021.01-0.5%
10.751.0014.3%
20.480.9934.7%
40.151.0174.1%
6&lt;0.011.02&gt;99.0%

This application of this compound as a research tool underscores its importance in providing the robust and accurate data required for process optimization, quality control, and mechanistic studies in chiral chemistry.

Applications in Asymmetric Synthesis and Material Science

L-(+)-2-Phenylglycine-d5 as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of more complex molecules. L-(+)-2-Phenylglycine, with its defined stereocenter, serves as a valuable component in the chiral pool for constructing stereochemically defined pharmaceuticals and natural products. researchgate.net

The rigid structure of the phenylglycine scaffold is a key feature in a variety of natural products and pharmaceuticals. Unlike proteinogenic aromatic amino acids such as phenylalanine, phenylglycine has its bulky aromatic side chain directly attached to the α-carbon, which strongly restricts the conformational freedom of the molecule. rsc.org This structural characteristic is often exploited in drug design to create compounds with specific three-dimensional shapes for optimal interaction with biological targets.

L-Phenylglycine and its hydroxylated derivatives are integral components of several important bioactive compounds. For instance, they form parts of the structures of peptide natural products and are used in the semisynthesis of β-lactam antibiotics. rsc.org

Table 1: Examples of Complex Molecules Incorporating the Phenylglycine Scaffold

Compound Class Specific Example(s) Role of Phenylglycine Moiety
Peptide Antibiotics Pristinamycin I, Virginiamycin S A key structural component of the macrocyclic peptide backbone. rsc.org

The inherent chirality of L-(+)-2-Phenylglycine makes it an excellent starting material for controlling the stereochemical outcome of a synthetic sequence. libretexts.org By beginning a synthesis with an enantiopure building block, chemists can ensure that subsequent stereocenters are formed with a high degree of selectivity, a strategy central to modern asymmetric synthesis. ankara.edu.tr

For example, L-Phenylglycine can be chemically modified to create new, more complex chiral building blocks. One such approach involves the reduction of its functional groups and subsequent protection to yield a chiral amino alcohol. This derived building block can then be reacted with other reagents to produce intricate molecules, such as spiro-cyclopropane derivatives, containing multiple new and controlled stereogenic centers. researchgate.net This strategy provides an effective route to complex chiral molecules that would be difficult to synthesize using other methods. researchgate.net

Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a reaction to occur with a specific stereochemical outcome. ankara.edu.tr After the desired transformation, the auxiliary is removed and can often be recovered for reuse. L-Phenylglycine and its derivatives are highly effective chiral auxiliaries for a range of asymmetric reactions.

The aldol reaction is a powerful carbon-carbon bond-forming reaction. When performed asymmetrically, it can generate two new stereocenters simultaneously. Chiral auxiliaries derived from amino acids, such as chiral oxazolidinones, are widely used to control the stereoselectivity of these reactions. thieme-connect.com

While L-Phenylalanine-derived auxiliaries have been used in titanium-mediated asymmetric aldol reactions, the general principle extends to other amino acids. researchgate.net The auxiliary is first attached to a substrate (e.g., an acetyl group) to form a chiral imide. This complex then reacts with an aldehyde to produce the aldol adduct with high diastereoselectivity. The stereochemical outcome is dictated by the rigid conformation of the auxiliary-substrate complex, which shields one face of the enolate from the incoming aldehyde. thieme-connect.comscielo.org.mx

The 2-azetidinone, or β-lactam, ring is a core structural feature of many important antibiotics, including penicillins and cephalosporins. nih.gov The asymmetric synthesis of these heterocyles is of significant interest. (R)-Phenylglycine has proven to be an excellent chiral auxiliary for controlling the stereochemistry in the synthesis of 2-azetidinones via the condensation of ester enolates and imines. scispace.comuu.nl

In a typical procedure, an imine derived from (R)-Phenylglycine methyl ester is complexed with a Lewis acid, such as zinc chloride, to activate it for reaction. This complex then reacts with a zinc enolate at low temperature. The phenylglycine auxiliary on the imine effectively directs the approach of the enolate, leading to the formation of the β-lactam product with very high diastereoselectivity (>97% d.e.). scispace.comuu.nl The auxiliary controls the absolute stereochemistry of the two newly formed stereogenic centers in the product. scispace.com After the reaction, the auxiliary can be cleaved from the 2-azetidinone ring.

Table 2: Diastereoselective Synthesis of a 2-Azetidinone using a Phenylglycine Auxiliary

Reactants Auxiliary Key Reagent Product Diastereomeric Excess (d.e.)

Derivatization for Novel Reagents and Catalysts

Beyond its direct use as a building block or auxiliary, L-(+)-2-Phenylglycine can be chemically modified to generate novel reagents and catalysts for organic synthesis. The combination of its carboxylic acid, amine, and phenyl groups provides multiple points for derivatization.

For instance, the methyl ester of phenylglycine is a useful reagent for converting carboxylic acids into homologated unsaturated ketones through a process involving the formation and reductive cleavage of an oxazolone intermediate. wikipedia.org Furthermore, modern synthetic methods allow for the direct functionalization of the phenyl ring. Using palladium catalysis, ortho-C-H bonds on the benzene ring of a phenylglycine derivative can be selectively converted to introduce new groups, such as alkoxy or halogen functionalities. google.com This process modifies the amino acid's side chain to create more complex derivatives that can be used in medicinal chemistry or as precursors in total synthesis. google.com

Derivatives of phenylglycine are also commercially available with various protecting groups, such as Boc (tert-Butoxycarbonyl) or Cbz (Carbobenzoxy), which facilitate its use in peptide synthesis and other chemical transformations. tcichemicals.comtcichemicals.com

Synthesis of Chiral Ligands and Organocatalysts

Chiral non-proteinogenic amino acids, including L-phenylglycine, are valuable precursors in the field of asymmetric catalysis. They are frequently incorporated into the structure of chiral ligands and organocatalysts, which are instrumental in synthesizing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.

While direct examples of this compound being used in the synthesis of specific, named ligands are not prevalent in readily available literature, its role can be understood from the well-established use of its non-deuterated counterpart. Phenylglycine derivatives are used as chiral auxiliaries and synthons for ligands in reactions such as asymmetric additions, reductions, and cycloadditions.

The primary utility of employing the deuterated form, this compound, lies in the mechanistic investigation of these catalytic processes. The five deuterium (B1214612) atoms on the phenyl ring act as silent markers in ¹H NMR spectroscopy, simplifying complex spectra and allowing for clearer analysis of other proton signals. More importantly, they can be used in kinetic isotope effect (KIE) studies to probe reaction mechanisms. If a C-D bond on the phenyl ring is involved in the rate-determining step of a catalytic cycle (e.g., through ortho-metalation or other C-H activation pathways), a significant KIE would be observed, providing invaluable mechanistic insight.

Application AreaRole of Phenylglycine MoietyAdvantage of Deuteration (d5)
Chiral Ligands Provides a rigid chiral scaffold to coordinate with a metal center, creating a chiral environment for catalysis.Allows for mechanistic studies via Kinetic Isotope Effect (KIE); simplifies ¹H NMR spectra for structural analysis of the ligand-metal complex.
Organocatalysts Acts as the core chiral structure, often utilizing the amine and acid groups for catalysis (e.g., in enamine or iminium catalysis).Serves as a stable isotopic label to track the catalyst's fate and stability using mass spectrometry; aids in NMR-based conformational studies of the catalyst-substrate intermediate.
Chiral Auxiliaries Temporarily attaches to a substrate to direct a stereoselective reaction, after which it is cleaved and recovered.Facilitates the analysis of diastereomeric intermediates by providing unique spectroscopic signatures in NMR or vibrational spectroscopy.

Cyclopalladation Reactions for Metal-Organic Frameworks

Cyclopalladation is a widely studied organometallic reaction where a palladium atom coordinates to a donor atom (like nitrogen in an amino acid) and subsequently activates a C-H bond on a nearby aromatic ring to form a stable palladacycle. Phenylglycine derivatives are known to undergo such ortho-palladation reactions, forming C,N-cyclopalladated complexes mdpi.com. These complexes are stable and have been explored as catalysts themselves.

In the realm of material science, there is growing interest in using pre-formed, functional metal-ligand complexes as building blocks for Metal-Organic Frameworks (MOFs). This approach allows for the precise installation of catalytically active sites or other functional moieties within the porous structure of the MOF.

The use of a cyclopalladated this compound derivative presents a sophisticated strategy for constructing advanced MOFs. The phenylglycine unit would serve as the organic linker, with the carboxylate and amine groups coordinating to structural metal nodes (e.g., Zr, Zn), while the pre-formed palladacycle site would be oriented within the MOF's pores. Such a material would be a heterogeneous catalyst with well-defined, isolated palladium active sites.

The deuterium labeling in this context is crucial for characterization. Solid-state ²H NMR spectroscopy could be used to probe the local environment and dynamics of the phenyl rings within the rigid MOF structure, providing information that is difficult to obtain with other techniques. This allows for a detailed understanding of the framework's structure and the behavior of the catalytic sites.

Deuterated Peptides and Protein Analogs

Incorporating isotopically labeled amino acids into peptides and proteins is a cornerstone of modern structural biology and biophysical chemistry. This compound is particularly useful as it introduces a stable, non-radioactive label into the hydrophobic core or binding interfaces of biomolecules.

Use in Structural Biology Studies (NMR, SERS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution uzh.chnmims.eduspringernature.com. Incorporating this compound into a peptide offers several advantages. The replacement of five protons on the phenyl ring with deuterons simplifies the crowded aromatic region of the ¹H NMR spectrum, aiding in the assignment of other critical resonances chemrxiv.org. For larger proteins, deuterium labeling can reduce signal broadening caused by dipolar relaxation, leading to sharper signals and higher-quality structural data. Furthermore, the deuterium itself can be directly observed in ²H NMR experiments to probe the dynamics and orientation of the phenyl side chain specifically researchgate.net.

NMR TechniqueAdvantage of Incorporating this compound
¹H NMR Simplifies the aromatic region of the spectrum, reducing signal overlap and facilitating resonance assignment.
¹³C NMR Minimal effect on chemical shifts, but the absence of directly attached protons can alter relaxation properties, sometimes leading to sharper signals.
²H NMR Allows direct observation of the deuterium signal, providing specific information on the dynamics, order parameters, and orientation of the phenyl ring.
NOESY Reduces the number of possible NOE cross-peaks from the phenyl ring, simplifying structural analysis and interpretation of distance restraints.

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed onto nanostructured metal surfaces, such as gold or silver nih.govnih.govmdpi.com. The vibrational frequencies of chemical bonds are dependent on the masses of the atoms involved. The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) causes a significant downward shift in the stretching and bending frequencies of the C-D bonds compared to the C-H bonds. This isotope shift creates a unique "spectroscopic window," free from interference from other signals in the molecule researchgate.net. When a peptide containing this compound is adsorbed on a SERS-active surface, the deuterated phenyl ring vibrations can be unambiguously identified, providing precise information about the orientation and interaction of this specific residue with the metal surface.

Investigating Adsorption Phenomena on Nanostructured Surfaces

Understanding how peptides and proteins interact with and adsorb onto surfaces is critical for the development of biosensors, biocompatible materials, and drug delivery systems nih.govresearchgate.netnsf.gov. Deuterium labeling is an invaluable tool in this field.

Neutron reflectometry (NR) is a powerful technique for characterizing thin films and interfaces. It measures the reflection of a neutron beam from a surface to determine the scattering length density profile perpendicular to the surface. Because hydrogen and deuterium have very different neutron scattering lengths, selective deuteration provides exceptional contrast. By incorporating this compound into a peptide adsorbed on a surface (e.g., gold or silica), NR can be used to precisely determine the position and density of the phenyl rings within the adsorbed layer nih.gov. This allows researchers to build a detailed picture of the peptide's orientation and conformation upon surface binding, revealing, for instance, whether the hydrophobic phenyl groups are oriented towards the surface or away from it into the solvent.

Conformation and Dynamics of Deuterated Peptide Chains

The conformation and internal dynamics of a peptide chain are intrinsically linked to its biological function nih.govnih.gov. Isotopic labeling provides a non-perturbative method to probe these properties. While hydrogen-deuterium exchange (HDX) is commonly used to study solvent accessibility and dynamics, it relies on the exchange of labile amide protons nih.govnih.gov. In contrast, incorporating a stably labeled residue like this compound places a permanent, localized probe within the peptide chain.

Molecular dynamics (MD) simulations are frequently used to model the conformational landscape of peptides acs.orgchemrxiv.orgacs.org. These simulations can be directly compared with experimental data. By using this compound, researchers can correlate simulation results with experimental techniques that are sensitive to the deuterium label. For example, solid-state ²H NMR can measure the dynamics of the C-D bonds over a wide range of timescales, providing a direct test of the motional models predicted by MD simulations. This synergistic approach of combining stable isotope labeling with spectroscopy and simulation provides a detailed and robust understanding of how a peptide chain folds, flexes, and interacts with its environment.

Computational and Theoretical Investigations

Quantum Mechanical (QM) and Molecular Mechanics (MM) Studies

Hybrid QM/MM methods offer a robust framework for studying complex chemical systems, such as an enzyme's active site. nsf.gov These approaches treat the electronically active region (e.g., the substrate and key catalytic residues) with high-accuracy quantum mechanics, while the larger protein environment is described by more computationally efficient molecular mechanics. nsf.govnih.gov This dual approach allows for the accurate modeling of electronic rearrangements during a chemical reaction within the context of the full enzyme structure. nsf.govnih.gov

QM/MM simulations are instrumental in elucidating the detailed mechanisms of enzyme-catalyzed reactions. rsc.org For a substrate like L-(+)-2-Phenylglycine-d5, these models can map the entire reaction pathway, including the structures of transition states and intermediates. nih.gov The process involves defining a quantum region, typically encompassing the substrate and essential amino acid side chains, and treating the rest of the protein and solvent with a classical force field. nsf.gov By calculating the potential energy surface, researchers can determine reaction energy barriers, providing a theoretical basis for the enzyme's catalytic efficiency and selectivity. youtube.com The substitution of hydrogen with deuterium (B1214612) in the phenyl ring of this compound primarily affects the vibrational zero-point energy, a quantum effect that can be precisely modeled to understand its impact on reaction kinetics.

Key Aspects of QM/MM Modeling for Enzymes:

Partitioning the System: The system is divided into a QM region (the site of reaction) and an MM region (the surrounding environment). nsf.gov

Boundary Treatment: Covalent bonds that cross the QM/MM boundary are carefully treated, often using a link-atom approach to satisfy the valency of the QM atoms. youtube.com

Interaction Energy: The total energy is a sum of the QM energy, the MM energy, and the interaction term between the two regions, which often includes electrostatic embedding. nsf.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting molecular properties, including vibrational frequencies, which are fundamental to interpreting infrared (IR) and Raman spectra. rsc.org For this compound, DFT calculations are essential for assigning specific vibrational modes to the observed spectroscopic peaks. The replacement of the five phenyl hydrogens with deuterium atoms causes predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds.

DFT calculations can accurately predict these isotopic shifts, aiding in the detailed interpretation of experimental spectra. rsc.org By comparing the calculated vibrational spectra of both the deuterated and non-deuterated forms of L-(+)-2-phenylglycine, researchers can unequivocally assign peaks related to the phenyl ring's vibrations. This theoretical support is crucial for confirming the molecular structure and understanding intramolecular interactions, such as hydrogen bonding. aps.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms over time, revealing insights into conformational dynamics, solvent interactions, and binding processes. mdpi.commdpi.com

The biological function of a molecule like L-(+)-2-Phenylglycine is intrinsically linked to its three-dimensional shape or conformation. biorxiv.org MD simulations are used to explore the conformational landscape of the molecule, identifying stable and low-energy structures. sigmaaldrich.com For L-(+)-2-phenylglycine, studies have identified multiple stable conformers determined by the torsional angles of the backbone and the side chain. sigmaaldrich.comnih.gov The deuteration of the phenyl ring in this compound is not expected to significantly alter the major conformational preferences, as these are primarily governed by steric and electrostatic interactions of the heavier atoms. However, subtle effects on the dynamics and the population of different conformational states can be investigated through detailed MD simulations. nih.gov

Understanding how a ligand binds to its protein target is fundamental in drug design and mechanistic enzymology. hubspotusercontent-na1.netyoutube.com MD simulations can model the process of a ligand, such as this compound, binding to a protein, revealing the key interactions that stabilize the complex. nih.gov These simulations can highlight the roles of hydrogen bonds, hydrophobic interactions, and electrostatic forces in molecular recognition. researchgate.net While the static binding mode can be predicted by docking methods, MD simulations provide a dynamic picture of the interaction, including the flexibility of both the ligand and the protein binding site. hubspotusercontent-na1.netnih.gov The use of a deuterated substrate like this compound can be particularly interesting when combined with experimental techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), where computational models help interpret experimental data on how ligand binding affects the protein's conformational dynamics. nih.govacs.org

Isotope Effect Calculations

Isotope effects, particularly kinetic isotope effects (KIEs), are powerful probes of reaction mechanisms. wayne.edu A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. The deuteration in this compound can lead to both primary and secondary KIEs, depending on whether the C-D bonds are directly involved in bond-breaking or bond-forming events at the transition state.

Theoretical calculations are essential for interpreting experimental KIEs. rutgers.edu By modeling the transition state of a reaction involving this compound, computational methods can predict the magnitude of the KIE. princeton.edu For example, in the oxidation of phenylglycine by D-amino acid oxidase, a significant primary deuterium isotope effect is observed when the alpha-hydrogen is replaced by deuterium. d-nb.infonih.gov This indicates that the cleavage of the Cα-H bond is a rate-determining step in the reaction. nih.gov Computational models can dissect the contributions to the KIE from changes in vibrational frequencies between the ground state and the transition state, providing a detailed picture of the transition state's geometry and the nature of the chemical transformation. princeton.edu

Prediction and Interpretation of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and enzymology for elucidating reaction mechanisms. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope at the same atomic position (kL/kH) wikipedia.org. The replacement of hydrogen (¹H) with deuterium (²H or D) can lead to significant changes in reaction rates, particularly if the C-H bond is broken or formed in the rate-determining step of the reaction. This is known as a primary kinetic isotope effect princeton.edu.

Theoretical predictions of KIEs are typically performed using computational methods like Density Functional Theory (DFT). These calculations model the potential energy surface of a reaction and determine the vibrational frequencies of the reactant and the transition state. The difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds is the primary quantum mechanical origin of the deuterium KIE wikipedia.orgprinceton.edu. Because a C-D bond has a lower ZPVE than a C-H bond, more energy is required to break it, generally resulting in a slower reaction rate for the deuterated compound and a "normal" KIE (kH/kD > 1) wikipedia.org.

In the context of this compound, where the five hydrogens on the phenyl ring are replaced by deuterium, any KIE observed in reactions involving the aromatic ring would be a secondary kinetic isotope effect, as the C-D bonds themselves are not typically broken. Secondary KIEs arise from changes in hybridization or steric environment at the transition state.

While specific theoretical studies predicting the KIE for this compound are not readily found in the public literature, experimental studies on related molecules provide context. For instance, in the enzymatic oxidation of D-phenylglycine catalyzed by D-amino acid oxidase, deuteration at the α-carbon ([α-²H]phenylglycine) resulted in a significant primary KIE. The rate of enzyme flavin reduction was 28.8 s⁻¹ for the ¹H-isotopologue and 4.6 s⁻¹ for the α-²H-isotopologue, yielding a primary deuterium isotope effect of approximately 6 nih.gov. This large KIE is consistent with the cleavage of the Cα-H bond being the rate-determining step in this enzymatic reaction nih.gov.

Similarly, studies on phenylalanine hydroxylase, which acts on the related amino acid phenylalanine, have utilized ring-deuterated substrates ([ring-²H₅]-phenylalanine) to probe the reaction mechanism. The hydroxylation of phenylalanine to tyrosine showed a normal KIE, which was found to be a combination of two isotope-sensitive steps: the initial reaction of the hydroxylating intermediate with the aromatic ring and the subsequent tautomerization to form the final product nih.gov.

Theoretical modeling of such reactions for this compound would involve calculating the vibrational frequencies for both the deuterated and non-deuterated reactant and transition state structures to predict the KIE. The magnitude of the predicted KIE could then offer insights into the transition state structure and the degree to which the phenyl ring is involved in the rate-limiting step.

Table 1: Theoretical Maximum and Typical Observed Secondary Deuterium KIEs

Type of Change kH/kD (Typical Range) Interpretation
sp³ → sp² rehybridization 1.1 - 1.2 Loosening of out-of-plane bending vibrations in the transition state.
sp² → sp³ rehybridization 0.8 - 0.9 Tightening of out-of-plane bending vibrations in the transition state.

This table presents general theoretical and typical values for secondary KIEs to provide context for potential computational investigations of this compound.

Vibrational Analysis and Deuteration Effects on Molecular Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. Computational methods, particularly DFT, are widely used to calculate the harmonic vibrational frequencies and intensities of molecules, which can then be compared with experimental spectra to make detailed assignments of the vibrational modes researchgate.netnih.gov.

For this compound, the replacement of the five phenyl hydrogens with deuterium atoms is expected to cause significant shifts in the vibrational frequencies associated with the aromatic ring. The frequency of a vibrational mode is dependent on the masses of the atoms involved; substituting lighter hydrogen with heavier deuterium will lower the frequency of the corresponding vibrational modes.

Computational vibrational analysis of this compound would involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule using a selected level of theory (e.g., B3LYP functional with a basis set like 6-311++G(d,p)) nih.govmdpi.com.

Frequency Calculation: Computing the second derivatives of the energy with respect to the atomic positions to obtain the harmonic vibrational frequencies and their corresponding IR and Raman intensities nih.gov.

The primary effects of deuterating the phenyl ring would be observed in:

C-H Stretching Modes: In non-deuterated phenylglycine, the aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region of the IR spectrum. Upon deuteration, these C-H stretches are replaced by C-D stretching modes, which are predicted to appear at a much lower frequency, approximately in the 2200-2300 cm⁻¹ region, due to the increased reduced mass of the C-D bond.

C-H Bending Modes: The in-plane and out-of-plane bending (wagging) vibrations of the aromatic C-H bonds, which appear in the fingerprint region (below 1500 cm⁻¹), would also shift to lower frequencies upon deuteration. These shifts can help to disentangle complex regions of the spectrum where multiple vibrational modes overlap.

Another advanced technique, Vibrational Circular Dichroism (VCD), measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule wikipedia.org. VCD is extremely sensitive to the three-dimensional molecular structure. Ab initio calculations of VCD spectra are a powerful tool for determining the absolute configuration of chiral molecules wikipedia.org. A computational VCD study of this compound, compared with its non-deuterated counterpart, would reveal the influence of the phenyl ring vibrations on the chiroptical response of the molecule.

Table 2: Predicted General Frequency Shifts for Phenyl Group Vibrations upon Deuteration (H → D)

Vibrational Mode Typical Frequency Range (C-H) Predicted Approximate Frequency Range (C-D)
Aromatic C-H/C-D Stretch 3100 - 3000 cm⁻¹ 2300 - 2200 cm⁻¹
Aromatic C-H/C-D In-plane Bend 1300 - 1000 cm⁻¹ Lower frequency shift

This table illustrates the general, theoretically expected shifts in vibrational frequencies when phenyl hydrogens are substituted with deuterium. Specific values for this compound would require dedicated DFT calculations.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Deuteration Technologies

The synthesis of L-(+)-2-Phenylglycine-d5 and other deuterated chiral compounds currently relies on methods that can be resource-intensive. The future will likely see a shift towards more efficient and environmentally benign deuteration technologies.

Key areas of development include:

Biocatalytic Methods: The use of enzymes to catalyze deuteration reactions offers high selectivity under mild conditions. nih.gov Future research will focus on discovering and engineering enzymes with broader substrate scopes and higher efficiencies for producing chiral deuterated molecules. nih.govansto.gov.au

Green Chemistry Approaches: There is a growing demand for deuteration methods that minimize waste and avoid the use of hazardous reagents. mdpi.com Research into solid-state catalysis, and the use of D₂O as a deuterium (B1214612) source are promising avenues. mdpi.com

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity. Integrating deuteration reactions into flow systems could streamline the production of this compound.

TechnologyPotential AdvantagesResearch Focus
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste.Enzyme discovery and engineering, cofactor recycling. nih.gov
Green Catalysis Use of non-toxic reagents, reduced environmental impact, easier product purification.Development of recyclable catalysts, use of D₂O. mdpi.com
Flow Chemistry Improved reaction control, enhanced safety, potential for automation.Reactor design, optimization of reaction parameters.

Novel Applications in Systems Chemistry and Artificial Enzyme Design

The unique properties of deuterated compounds make them valuable tools in the fields of systems chemistry and the design of artificial enzymes.

Systems Chemistry: this compound can be incorporated into complex molecular systems to probe reaction networks and understand emergent properties. The deuterium label can serve as a spectroscopic handle to track the molecule's behavior within the system.

Artificial Enzyme Design: The incorporation of deuterated amino acids like this compound into peptide-based catalysts can provide insights into enzyme mechanisms. acs.org The kinetic isotope effect (KIE) can be used to determine the rate-limiting steps of catalytic cycles. nih.gov Furthermore, the altered steric and electronic properties resulting from deuteration can be exploited to fine-tune the activity and selectivity of artificial enzymes.

Integration with Advanced Imaging Modalities for in vitro Research

Isotopically labeled compounds are crucial for various imaging techniques. creative-proteomics.com this compound has the potential to be integrated with advanced imaging modalities for detailed in vitro studies.

Deuterium NMR Spectroscopy: While not as common as proton NMR, deuterium NMR can provide unique structural and dynamic information. wisc.edu The presence of the five deuterium atoms on the phenyl ring of this compound would provide a strong and distinct signal for such studies.

Mass Spectrometry Imaging (MSI): MSI allows for the spatial mapping of molecules in biological samples. creative-proteomics.com Deuterated compounds can be used as internal standards or as tracers to follow metabolic pathways at the cellular level.

Imaging ModalityApplication for this compoundInformation Gained
Deuterium NMR Probing molecular dynamics and interactions in solution and solid state.Site-specific information on mobility and local environment. wisc.edu
Mass Spectrometry Imaging (MSI) Mapping the distribution of the compound and its metabolites in tissue sections.Spatial localization and relative quantification within complex biological matrices. creative-proteomics.com

Exploration of New Isotope Effects in Biological Systems

The replacement of hydrogen with deuterium can lead to significant kinetic and thermodynamic isotope effects. iiste.orgnih.gov These effects are particularly pronounced in biological systems where hydrogen bonding and enzymatic reactions are finely tuned. wikipedia.org

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, leading to a slower rate for reactions that involve the cleavage of this bond. nih.govwikipedia.org This "deuterium kinetic isotope effect" can be exploited to stabilize drugs against metabolic degradation. nih.gov Future research will focus on quantifying the KIE for various metabolic pathways involving this compound.

Structural Isotope Effects: Deuterium substitution can subtly alter the conformation and dynamics of molecules. nih.govresearchgate.net In proteins, this can affect folding, stability, and protein-protein interactions. nih.gov Incorporating this compound into peptides and proteins will allow for detailed studies of these structural perturbations.

Isotope EffectUnderlying PrinciplePotential Application for this compound
Kinetic Isotope Effect (KIE) Slower cleavage of C-D vs. C-H bonds. libretexts.orgEnhancing metabolic stability of pharmaceuticals. nih.gov
Structural Isotope Effect Altered vibrational frequencies and bond lengths. iiste.orgnih.govProbing protein structure and dynamics. nih.govresearchgate.net

Expanding the Repertoire of Chiral Deuterated Building Blocks for Synthesis

The demand for chiral deuterated building blocks in drug discovery and materials science is growing. grantome.comenamine.netnih.gov this compound is a valuable addition to this toolbox, and future efforts will focus on expanding the diversity of such compounds.

Development of New Synthetic Methods: Research will continue to focus on developing novel and efficient methods for the asymmetric synthesis of a wide range of deuterated amino acids and other chiral molecules. nih.govacs.orgnih.gov

Combinatorial Approaches: The combination of different deuterated building blocks in a combinatorial fashion can lead to the rapid generation of libraries of complex deuterated molecules for screening in various applications.

The continued development and application of chiral deuterated building blocks like this compound will undoubtedly lead to significant advances in medicine, materials science, and our fundamental understanding of chemical and biological processes.

Q & A

Q. What are the established methods for synthesizing L-(+)-2-Phenylglycine-d5 with high isotopic purity, and how can its structural integrity be validated?

  • Methodological Answer : Synthesis typically involves enzymatic or chemoenzymatic routes. For example, nitrilase-mediated enantioselective synthesis from benzaldehyde-d5 and KCN ensures chiral purity . Isotopic labeling (deuteration) is achieved via deuterated precursors in controlled reaction conditions. Post-synthesis, validate isotopic purity using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and nuclear magnetic resonance (²H NMR). Structural confirmation requires chiral HPLC with a Crownpak CR-I column (retention time comparison to non-deuterated standards) and polarimetry to measure optical rotation .

Q. How is this compound utilized in peptide synthesis, and what analytical techniques confirm its incorporation into peptide chains?

  • Methodological Answer : The compound serves as a deuterated building block in solid-phase peptide synthesis (SPPS). After coupling via Fmoc/t-Bu strategies, perform LC-MS to verify molecular weight shifts (Δm/z = +5 for five deuterium atoms). Edman degradation or tandem MS (MS/MS) localizes the deuterated residue within the peptide sequence. Circular dichroism (CD) spectroscopy can assess secondary structure retention post-incorporation .

Advanced Research Questions

Q. How does the conformational rigidity of this compound influence peptide backbone dynamics in nonribosomal peptide antibiotics?

  • Methodological Answer : Deuterated phenylglycine alters torsional angles due to isotopic mass effects, impacting hydrogen bonding and solvation. Use NMR relaxation experiments (¹³C/²H) to measure backbone mobility in deuterated vs. non-deuterated analogs. Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) quantify energy barriers for rotation. Compare bioactivity (e.g., MIC assays) to correlate structural changes with antibiotic efficacy .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔcH°solid) of L-(+)-2-Phenylglycine derivatives?

  • Methodological Answer : Discrepancies in combustion enthalpy (ΔcH°solid) arise from sample purity or measurement protocols. Cross-validate using differential scanning calorimetry (DSC) and bomb calorimetry under inert atmospheres. Compare results with NIST Chemistry WebBook data . For crystalline samples, X-ray diffraction identifies polymorphic variations affecting thermodynamic stability .

Q. How can this compound be applied in metabolic tracing studies to track peptide biosynthesis in microbial systems?

  • Methodological Answer : Incorporate deuterated phenylglycine into microbial cultures (e.g., Streptomyces spp.) during secondary metabolite production. Extract metabolites via HPLC and analyze using high-resolution MS (HRMS) to detect deuterium incorporation. Stable isotope probing (SIP) combined with proteomics identifies enzymes involved in deuterated peptide assembly. Control for isotopic dilution using ¹³C-glucose .

Q. What advanced chromatographic methods quantify enantiomeric excess (ee) in deuterated phenylglycine derivatives?

  • Methodological Answer : Use chiral stationary phases (CSPs) like Chirobiotic T for HPLC, optimized with 0.1% TFA in hexane/isopropanol (85:15). For GC-MS, derivatize with trifluoroacetic anhydride (TFAA) and analyze using a β-cyclodextrin column. Validate ee via ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

Research Design Considerations

Q. What experimental controls are critical when assessing isotopic stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct stability studies in buffered solutions (pH 2–10) at 25–60°C. Monitor deuterium retention via LC-MS at intervals (0, 24, 72 hrs). Include negative controls (non-deuterated analog) and positive controls (deuterated solvents). Use Arrhenius plots to predict degradation kinetics. Safety protocols for deuterated compound handling must align with guidelines for hazardous reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.